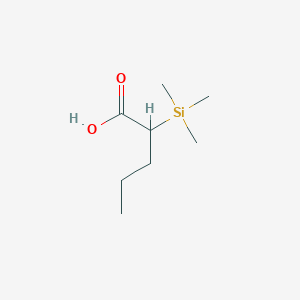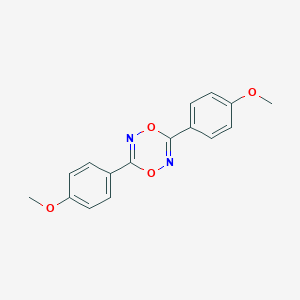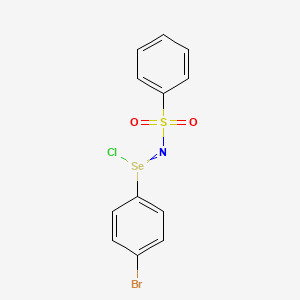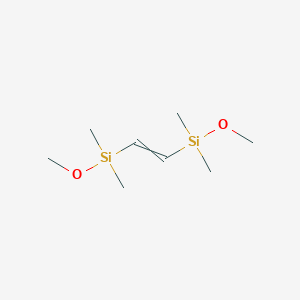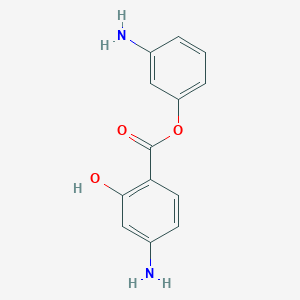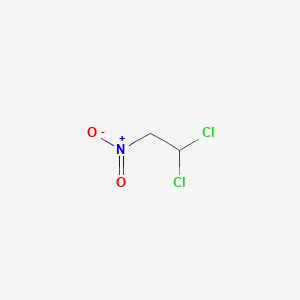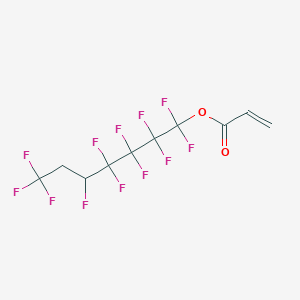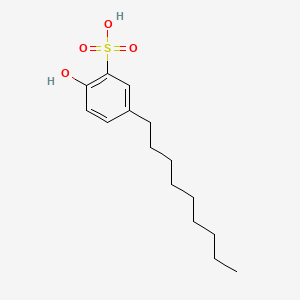
2-Hydroxy-5-nonylbenzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-nonylbenzenesulfonic acid is an organic compound belonging to the class of hydroxybenzenesulfonic acids. It is characterized by a benzene ring substituted with a hydroxyl group at the second position and a nonyl group at the fifth position, along with a sulfonic acid group. This compound is known for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-nonylbenzenesulfonic acid typically involves the sulfonation of 2-hydroxy-5-nonylbenzene. The reaction is carried out using sulfur trioxide (SO₃) in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the sulfonation process.
Industrial Production Methods
In industrial settings, the production of 2-hydroxy-5-nonylbenzenesulfonic acid is scaled up using continuous flow reactors. This method ensures consistent product quality and efficient heat management. The raw materials, including 2-hydroxy-5-nonylbenzene and sulfur trioxide, are fed into the reactor, and the product is continuously collected and purified.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-5-nonylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonates and other reduced forms.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-nonylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and other biological molecules due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-5-nonylbenzenesulfonic acid is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, including emulsification, solubilization, and dispersion of compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-5-methylbenzenesulfonic acid
- 2-Hydroxy-5-ethylbenzenesulfonic acid
- 2-Hydroxy-5-propylbenzenesulfonic acid
Uniqueness
2-Hydroxy-5-nonylbenzenesulfonic acid is unique due to its longer nonyl chain, which enhances its hydrophobic interactions compared to shorter alkyl chain derivatives. This makes it particularly effective in applications requiring strong surfactant properties.
Propiedades
Número CAS |
56396-93-1 |
|---|---|
Fórmula molecular |
C15H24O4S |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-hydroxy-5-nonylbenzenesulfonic acid |
InChI |
InChI=1S/C15H24O4S/c1-2-3-4-5-6-7-8-9-13-10-11-14(16)15(12-13)20(17,18)19/h10-12,16H,2-9H2,1H3,(H,17,18,19) |
Clave InChI |
DMXYMVLXLNDNRG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C=C1)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


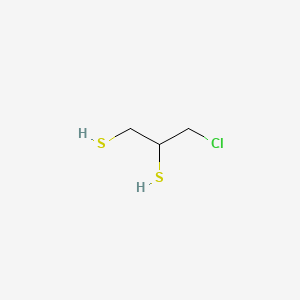
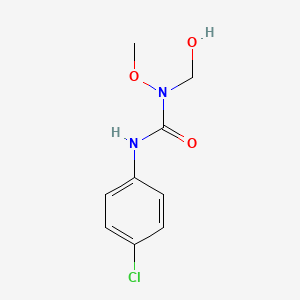
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
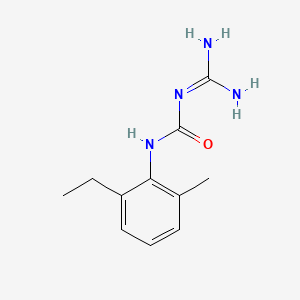
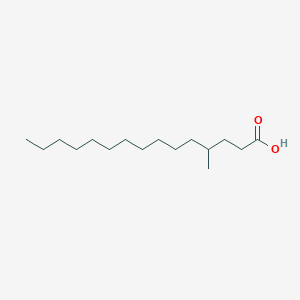
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)

